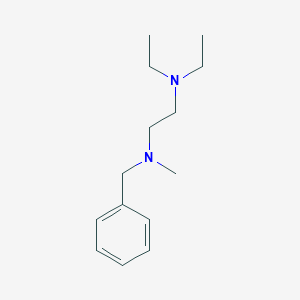![molecular formula C14H12ClF3NO2P B5691985 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
科学的研究の応用
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has been used in a range of scientific research applications. It has been found to be a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a key role in cholesterol metabolism. This compound has also been shown to have antitumor activity, and it has been investigated as a potential treatment for cancer. Additionally, this compound has been studied for its potential use as a tool in chemical biology research.
作用機序
The mechanism of action of 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate involves its inhibition of ACAT. This enzyme plays a key role in the synthesis of cholesterol esters, which are important components of lipoproteins. By inhibiting ACAT, this compound reduces the amount of cholesterol esters in cells, which can have a range of effects on cellular metabolism and function.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Its inhibition of ACAT can lead to reduced levels of cholesterol esters in cells, which can affect cellular signaling pathways and lipid metabolism. Additionally, this compound has been shown to have antitumor activity, which may be related to its effects on cellular metabolism.
実験室実験の利点と制限
4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate has several advantages for use in lab experiments. It is a potent inhibitor of ACAT, which makes it a useful tool for investigating the role of this enzyme in cellular metabolism. Additionally, this compound has been shown to have antitumor activity, which may make it a useful tool for investigating the mechanisms of cancer cell growth and proliferation. However, there are also limitations to the use of this compound in lab experiments. Its effects on cellular metabolism can be complex and may vary depending on the cell type and experimental conditions. Additionally, this compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
将来の方向性
There are many potential future directions for research on 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate. One area of interest is the development of more potent and selective inhibitors of ACAT. Additionally, this compound could be further investigated as a potential treatment for cancer or other diseases. Finally, more research is needed to understand the complex effects of this compound on cellular metabolism and signaling pathways.
合成法
The synthesis of 4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate involves the reaction of 4-chlorophenyl N-(methylcarbamoyl) chloride with 3-(trifluoromethyl)aniline in the presence of triethylamine. The resulting intermediate is then reacted with triphenylphosphine to yield the final product. This synthesis method has been optimized to produce high yields of pure product, and it has been used in many scientific studies.
特性
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3NO2P/c1-22(20,21-13-7-5-11(15)6-8-13)19-12-4-2-3-10(9-12)14(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKCAKDLUAVPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)
![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)

![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)

![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691995.png)